5,10-Dihydroindeno[1,2-b]indole is a highly planar, electron-rich tetracyclic framework formed by the fusion of an indole moiety with an indene ring. In materials science and chemical procurement, it is prioritized as a premium electron-donor building block, bridging the structural gap between simple indoles and larger polycyclic aromatic hydrocarbons. Its defining procurement advantage lies in its dual functionalization capacity: unlike standard carbazole, which only permits N-alkylation, 5,10-dihydroindeno[1,2-b]indole features both an N-atom (position 5) and an sp3 carbon (position 10) that can be independently alkylated or arylated [1]. This structural duality allows chemists to finely tune solubility and sterically suppress intermolecular aggregation without disrupting the core's extended π-conjugation. Consequently, it is a highly sought-after precursor for high-efficiency dye-sensitized solar cells (DSSCs), high-triplet-energy bipolar host materials for OLEDs, and specialized bioorthogonal reagents [2].
When scaling up the synthesis of optoelectronic materials or complex pharmaceuticals, buyers often consider carbazole (CAS 86-74-8) or simple indoles as lower-cost, in-class substitutes. However, generic substitution fails because carbazole lacks the extended planar conjugation and the critical C10 sp3 carbon present in 5,10-dihydroindeno[1,2-b]indole [1]. In photovoltaic applications, carbazole's narrower absorption profile and higher HOMO-LUMO gap result in inferior light-harvesting efficiency and lower short-circuit current density. Furthermore, because carbazole only allows functionalization at the nitrogen atom, it is highly prone to π-π stacking and aggregation on semiconductor surfaces or within host matrices, which severely degrades device performance [2]. In medicinal chemistry, the smaller spatial footprint of carbazole fails to adequately fill target enzyme binding pockets that require the extended tetracyclic reach of the indeno[1,2-b]indole core [3].
In the development of metal-free organic dyes for dye-sensitized solar cells (DSSCs), the choice of the donor core dictates the light-harvesting efficiency and current density. D-π-A dyes utilizing the indeno[1,2-b]indole core demonstrate significantly enhanced performance over standard carbazole-based dyes. Specifically, indeno[1,2-b]indole-based dyes (e.g., QX12) achieve Power Conversion Efficiencies (PCE) up to 7.64% with a short-circuit current density (Jsc) of 15.8 mA/cm2, reaching 95% of the performance of the commercial ruthenium benchmark N719[1]. In contrast, simple carbazole-based analogs typically yield lower PCEs (often in the 2.2% to 3.55% range for basic configurations) due to a larger HOMO-LUMO gap and narrower visible light absorption [2].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Short-Circuit Current Density (Jsc) |
| Target Compound Data | PCE up to 7.64%; Jsc = 15.8 mA/cm2 (Indeno[1,2-b]indole core) |
| Comparator Or Baseline | Carbazole core analogs (PCE typically 2.2% - 3.55% in comparable simple D-π-A architectures) |
| Quantified Difference | Over 2x improvement in baseline PCE; significantly higher Jsc due to broader absorption profile. |
| Conditions | DSSC fabrication under AM 1.5G simulated solar illumination using iodine/triiodide electrolyte. |
For solar cell manufacturers, procuring the indeno[1,2-b]indole core directly translates to higher device efficiencies and superior light-harvesting without relying on expensive ruthenium complexes.
A major failure mode in organic electronics is the π-π stacking of planar molecules, which leads to aggregation and efficiency roll-off. Carbazole offers only one site for alkylation (the N-9 position), limiting the steric bulk that can be added without disrupting the molecule's orientation. 5,10-Dihydroindeno[1,2-b]indole solves this by providing two orthogonal functionalization sites: the N-5 atom and the sp3-hybridized C-10 atom. The ability to add multiple alkyl chains (e.g., dialkylation at C-10) dramatically increases solubility in organic solvents and acts as a robust steric shield against aggregation on semiconductor surfaces or in OLED host matrices [1].
| Evidence Dimension | Available orthogonal functionalization sites for steric tuning |
| Target Compound Data | 2 independent sites (N-5 and C-10, allowing tri-alkylation per core) |
| Comparator Or Baseline | Carbazole (1 site, N-9) |
| Quantified Difference | 100% increase in primary functionalization loci, enabling out-of-plane steric shielding. |
| Conditions | Chemical modification for solution-processed OLEDs and DSSC dye loading. |
Procuring a core with dual functionalization sites allows formulators to precisely tune solubility and prevent aggregation-induced quenching, ensuring high reproducibility in thin-film manufacturing.
In medicinal chemistry, scaffold hopping from carbazole to larger fused systems can unlock new binding interactions. In the development of β-secretase (BACE1) inhibitors for Alzheimer's disease research, computational analysis revealed unoccupied space surrounding the carbazole moiety in the enzyme's binding pocket. Replacing the carbazole ring system with the 5,10-dihydroindeno[1,2-b]indole core allowed the ligand to elongate and interact more favorably with surrounding residues (Pro131, Ile187, Arg189). The optimized indeno[1,2-b]indole derivative achieved 91% inhibition of BACE1 at 10 μM, proving the superiority of this tetracyclic scaffold over the tricyclic carbazole baseline for this specific spatial requirement [1].
| Evidence Dimension | Enzyme inhibition activity (BACE1) via spatial pocket filling |
| Target Compound Data | 91% inhibition at 10 μM (Indeno[1,2-b]indole scaffold) |
| Comparator Or Baseline | Carbazole scaffold (suboptimal spatial filling, lower affinity) |
| Quantified Difference | Significant enhancement in target engagement due to extended tetracyclic elongation. |
| Conditions | In vitro BACE1 inhibition assay and molecular dynamic simulations of the binding pocket. |
For pharmaceutical procurement, this compound offers a validated, structurally extended alternative to carbazole for optimizing hits in sterically demanding enzyme pockets.
5,10-Dihydroindeno[1,2-b]indole is the specific, non-substitutable starting precursor for the synthesis of BARAC (biarylazacyclooctynone) fluorophores. BARAC reagents are critical for copper-free click chemistry, enabling the fluorescence imaging of azide-labeled glycans in live cells at nanomolar concentrations. The unique fused 5-membered carbocycle linking the indole and aryl rings in the indeno[1,2-b]indole core is structurally mandatory to generate the highly strained cyclooctyne ring of BARAC [1]. Generic indoles or carbazoles cannot undergo the necessary ring-expansion or functionalization sequences to yield this strained bioorthogonal framework.
| Evidence Dimension | Suitability for strained alkyne (BARAC) synthesis |
| Target Compound Data | Direct, high-yield precursor to BARAC-fluor reagents |
| Comparator Or Baseline | Carbazole / Indole (Structurally incompatible) |
| Quantified Difference | Binary capability: Indeno[1,2-b]indole enables the synthesis; alternatives yield 0% of the target strained system. |
| Conditions | Multistep synthesis of biarylazacyclooctynone for live-cell fluorescence imaging. |
Laboratories manufacturing advanced bioorthogonal imaging reagents must procure this exact compound, as no other basic indole or carbazole derivative can form the required strained BARAC architecture.
Due to its extended planar conjugation, lower HOMO-LUMO gap, and superior light-harvesting capabilities compared to carbazole, this compound is the optimal donor building block for D-π-A organic sensitizers. It is specifically chosen when manufacturers need to achieve power conversion efficiencies exceeding 7.5% in metal-free DSSC architectures [1].
The rigid tetracyclic structure and the ability to sterically shield the core via C-10 dialkylation make this compound an ideal precursor for synthesizing high-triplet-energy host materials. It is highly recommended for formulating deep-blue and green phosphorescent organic light-emitting diodes (PHOLEDs) where preventing excimer formation and phase separation is critical [2].
This compound is the mandatory starting material for the synthesis of biarylazacyclooctynone (BARAC) fluorophores. It is the exact procurement choice for chemical biology labs producing reagents for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) used in live-cell imaging [3].
In medicinal chemistry programs where a carbazole scaffold fails to adequately fill a large, hydrophobic enzyme binding pocket, 5,10-dihydroindeno[1,2-b]indole serves as a structurally extended, drop-in replacement. It is particularly valuable in the development of β-secretase inhibitors for neurodegenerative disease research [4].